

# Theoretical Properties of 4-bromo-N-methylbenzylamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-(4-Bromophenyl)-n-methylmethanamine

**Cat. No.:** B1267988

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4-bromo-N-methylbenzylamine, a halogenated aromatic amine with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, and spectroscopic characteristics. While experimental data on its biological activity and specific signaling pathway interactions remain limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this compound.

## Chemical and Physical Properties

4-bromo-N-methylbenzylamine, with the CAS number 699-03-6, is a substituted benzylamine derivative. Its core structure consists of a benzene ring substituted with a bromine atom at the para position (position 4) and an N-methylaminomethyl group.

Table 1: Physicochemical Properties of 4-bromo-N-methylbenzylamine

| Property          | Value                              | Source                                  |
|-------------------|------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>10</sub> BrN | <a href="#">[1]</a>                     |
| Molecular Weight  | 200.08 g/mol                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Boiling Point     | 218-219 °C (lit.)                  | <a href="#">[3]</a>                     |
| Density           | 1.00 g/mL at 25 °C (lit.)          | <a href="#">[3]</a>                     |
| Refractive Index  | n <sub>20/D</sub> 1.5650 (lit.)    | <a href="#">[3]</a>                     |
| Computed XLogP3   | 2.6                                | <a href="#">[1]</a>                     |
| Appearance        | Colorless to tan liquid            | <a href="#">[4]</a>                     |

## Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of 4-bromo-N-methylbenzylamine. While complete, detailed experimental spectra are not readily available in the public domain, references to spectral data exist.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for 4-bromo-N-methylbenzylamine can provide valuable information for its structural confirmation.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic methylene protons, and the N-methyl protons. The aromatic protons would likely appear as two doublets in the aromatic region (typically  $\delta$  7.0-7.6 ppm) due to the para-substitution pattern. The benzylic protons (CH<sub>2</sub>) adjacent to the nitrogen would appear as a singlet, and the N-methyl (CH<sub>3</sub>) protons would also be a singlet, both in the upfield region of the spectrum.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule. This would include four signals for the aromatic carbons (with two being more intense due to symmetry), one for the benzylic carbon, and one for the N-methyl carbon.

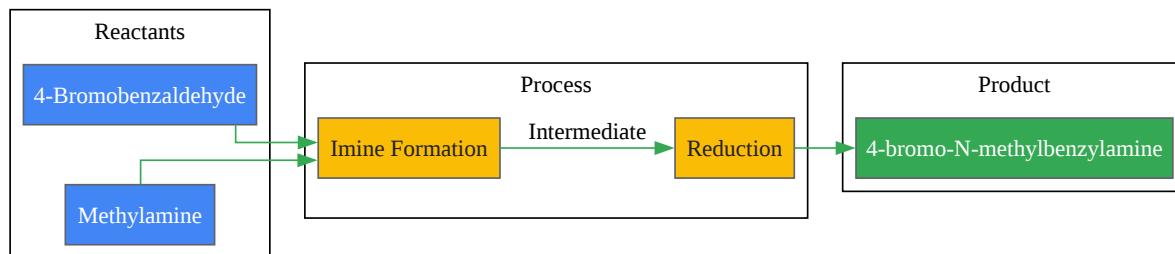
## 2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of 4-bromo-N-methylbenzylamine would exhibit characteristic absorption bands indicative of its functional groups. Key expected peaks include:

- N-H stretch: A weak to medium band around  $3300\text{-}3500\text{ cm}^{-1}$  for the secondary amine.
- C-H stretch (aromatic): Peaks just above  $3000\text{ cm}^{-1}$ .
- C-H stretch (aliphatic): Peaks just below  $3000\text{ cm}^{-1}$ .
- C=C stretch (aromatic): Bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region.
- C-N stretch: Absorption in the  $1250\text{-}1020\text{ cm}^{-1}$  range.
- C-Br stretch: A strong band in the fingerprint region, typically around  $600\text{-}500\text{ cm}^{-1}$ .

## Synthesis and Reactivity

4-bromo-N-methylbenzylamine can be synthesized through various methods, primarily involving the formation of the C-N bond.


### 3.1. Synthesis via Reductive Amination

A common and efficient method for the synthesis of 4-bromo-N-methylbenzylamine is the reductive amination of 4-bromobenzaldehyde with methylamine.

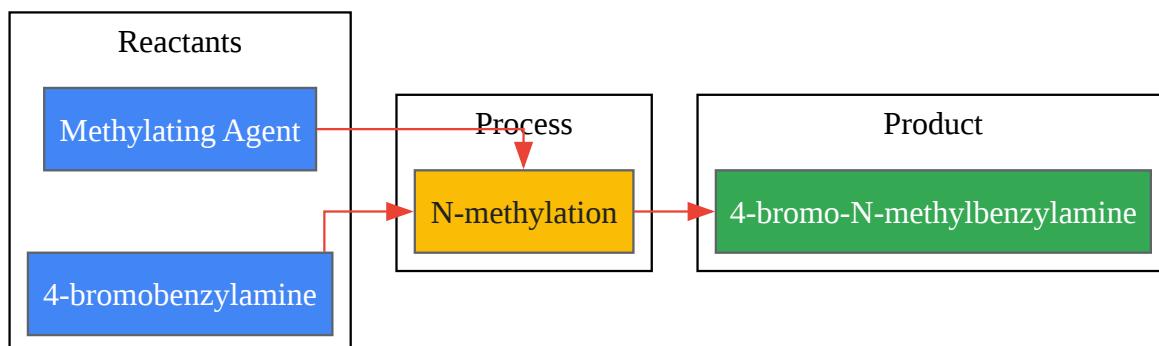
#### Experimental Protocol: Reductive Amination of 4-Bromobenzaldehyde

- Materials: 4-bromobenzaldehyde, methylamine (solution in a suitable solvent, e.g., THF or ethanol), a reducing agent (e.g., sodium borohydride ( $\text{NaBH}_4$ ) or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )), and a suitable reaction solvent (e.g., methanol, ethanol, or dichloromethane).
- Procedure:
  - Dissolve 4-bromobenzaldehyde in the chosen solvent in a reaction flask.

- Add the methylamine solution to the flask and stir the mixture at room temperature for a designated period to allow for the formation of the intermediate imine.
- Cool the reaction mixture in an ice bath.
- Slowly add the reducing agent portion-wise to the stirred mixture, maintaining a low temperature.
- After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or GC-MS).
- Quench the reaction by the slow addition of water or a dilute acid.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography or distillation to obtain pure 4-bromo-N-methylbenzylamine.



[Click to download full resolution via product page](#)


Caption: Reductive amination workflow for the synthesis of 4-bromo-N-methylbenzylamine.

### 3.2. Synthesis via N-methylation of 4-bromobenzylamine

An alternative route involves the direct N-methylation of 4-bromobenzylamine.

#### Experimental Protocol: N-methylation of 4-bromobenzylamine

- Materials: 4-bromobenzylamine, a methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetone, acetonitrile, or DMF).
- Procedure:
  - Dissolve 4-bromobenzylamine and the base in the chosen solvent in a reaction flask.
  - Slowly add the methylating agent to the stirred solution at room temperature.
  - Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by TLC or GC-MS.
  - After completion, cool the reaction mixture and filter off any inorganic salts.
  - Remove the solvent under reduced pressure.
  - Dissolve the residue in an organic solvent and wash with water and brine.
  - Dry the organic layer over an anhydrous salt, filter, and concentrate to give the crude product.
  - Purify the crude product by column chromatography or distillation.



[Click to download full resolution via product page](#)

Caption: N-methylation synthesis route for 4-bromo-N-methylbenzylamine.

## Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity, pharmacological properties, or the mechanism of action of 4-bromo-N-methylbenzylamine. Further research is required to explore its potential interactions with biological targets and its effects on signaling pathways. Its structural similarity to other biologically active benzylamines suggests that it could be a candidate for screening in various assays to determine its potential as a therapeutic agent or a research tool.

## Safety and Handling

4-bromo-N-methylbenzylamine is classified as harmful if swallowed and may cause skin and eye irritation.<sup>[1]</sup> Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

This technical guide has summarized the key theoretical properties of 4-bromo-N-methylbenzylamine based on currently available data. While physicochemical and some spectroscopic properties are documented, significant gaps remain, particularly concerning its experimental pKa, detailed spectroscopic data, and its biological activity profile. The synthetic routes outlined provide a basis for its preparation in a laboratory setting. This document is intended to be a valuable resource for researchers, encouraging further investigation into the properties and potential applications of this compound in the fields of chemistry and drug discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzenemethanamine, 4-bromo-N-methyl- | C8H10BrN | CID 485400 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-溴-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Theoretical Properties of 4-bromo-N-methylbenzylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267988#theoretical-properties-of-4-bromo-n-methylbenzylamine]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)